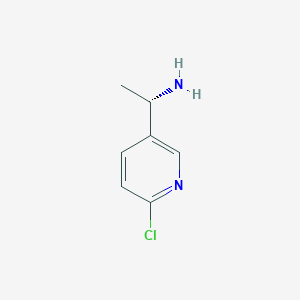

(1S)-1-(6-Chloro(3-pyridyl))ethylamine

Vue d'ensemble

Description

(1S)-1-(6-Chloro(3-pyridyl))ethylamine is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemistry

Practical Synthesis via Selective Hydrogenation : The compound is synthesized through the highly selective hydrogenation of 6-chloro-3-pyridinecarbonitrile using an improved Raney nickel catalyst. This process yields the compound with an 86% success rate, demonstrating its efficiency in producing neo-nicotinoid insecticides (Ken‐ichi Tanaka, M. Nagasawa, & Hideki Sakamura, 2000).

Chemical Applications

Use in Manganese Complexes : A binuclear μ-chloro complex of manganese using this compound as a ligand exhibits a two-electron reversible oxidation. This property indicates potential applications in electrochemical processes and the study of manganese complexes (I. Romero et al., 2001).

Role in Ruthenium Complexes : The compound, when used as a ligand in the synthesis of dinuclear Ru complexes, demonstrates catalytic activity in water oxidation. This suggests its importance in the field of catalysis and renewable energy research (Joaquim Mola et al., 2011).

Biological and Medicinal Research

N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines Research : Research on related compounds, such as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, has shown significant potential as sigma receptor ligands. These findings contribute to the understanding of sigma receptors and the development of novel therapeutic agents (B. de Costa et al., 1992).

Ethylamine Pyrolysis and Oxidation : Studies on ethylamine pyrolysis and oxidation, which are chemically related to this compound, provide insights into combustion and flame processes. This has implications for understanding the combustion mechanisms of similar chemical structures (Sijie Li, D. Davidson, & R. Hanson, 2014).

Environmental and Material Sciences

Reductive Dechlorination of Atrazine : The compound's related structures have been used in studies of atrazine dechlorination, catalyzed by metalloporphyrins. This research is significant in the field of environmental chemistry, focusing on the remediation of herbicide-contaminated water (Elza Nelkenbaum, I. Dror, & B. Berkowitz, 2009).

Polydopamine Particle Applications : Research into polydopamine particles, which are chemically related, has shown their potential as nontoxic, blood-compatible, antioxidant, and drug delivery materials. This demonstrates the broader applicability of similar structures in biomedicine and drug delivery systems (N. Sahiner et al., 2018).

Propriétés

IUPAC Name |

(1S)-1-(6-chloropyridin-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVNENIAEVSUDT-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

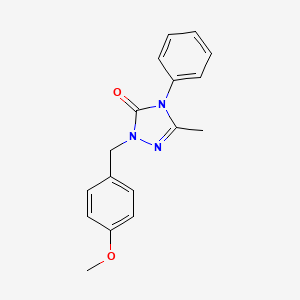

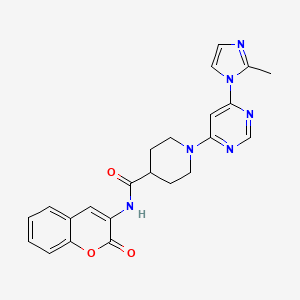

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2487714.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2487717.png)

![4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2487720.png)

![Butyl 4-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2487725.png)

![(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2487729.png)